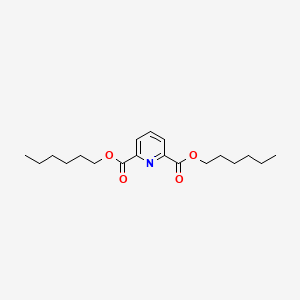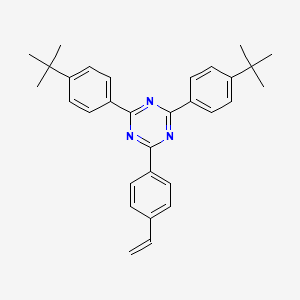![molecular formula C12H24OSn B14223240 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one CAS No. 820250-60-0](/img/structure/B14223240.png)
3-[1-(Trimethylstannyl)ethenyl]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Trimethylstannyl)ethenyl]heptan-2-one is an organotin compound with the molecular formula C12H24OSn. This compound is characterized by the presence of a trimethylstannyl group attached to an ethenyl moiety, which is further connected to a heptan-2-one backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one typically involves the reaction of 1,2-heptadiene with (1-ethoxyvinyl)trimethylstannane. The reaction proceeds under specific conditions to yield the desired product . The general synthetic route can be summarized as follows:
Starting Materials: 1,2-Heptadiene and (1-ethoxyvinyl)trimethylstannane.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, often a transition metal complex, under controlled temperature and pressure conditions.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods typically involve large-scale reactions with optimized conditions to maximize yield and purity. Industrial processes may also incorporate advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-[1-(Trimethylstannyl)ethenyl]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler organotin species.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
科学的研究の応用
3-[1-(Trimethylstannyl)ethenyl]heptan-2-one has several applications in scientific research:
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in drug development.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one involves its interaction with molecular targets through its organotin moiety. The trimethylstannyl group can form bonds with various substrates, facilitating catalytic processes or chemical transformations. The specific pathways and molecular targets depend on the context of its application, whether in catalysis, synthesis, or biological systems.
類似化合物との比較
Similar Compounds
- 3-Butyl-4-trimethylstannyl-4-penten-2-one
- 2-Heptanone, 3-[1-(trimethylstannyl)ethenyl]
Comparison
Compared to similar compounds, 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one is unique due to its specific structural arrangement and the presence of the trimethylstannyl group. This uniqueness imparts distinct reactivity and properties, making it valuable in specialized applications. For instance, its ability to participate in selective substitution reactions sets it apart from other organotin compounds.
特性
CAS番号 |
820250-60-0 |
|---|---|
分子式 |
C12H24OSn |
分子量 |
303.03 g/mol |
IUPAC名 |
3-(1-trimethylstannylethenyl)heptan-2-one |
InChI |
InChI=1S/C9H15O.3CH3.Sn/c1-4-6-7-9(5-2)8(3)10;;;;/h9H,2,4,6-7H2,1,3H3;3*1H3; |
InChIキー |
LNYVXQOFIGUHEM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)C)C(=C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)
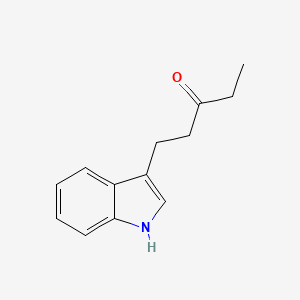
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
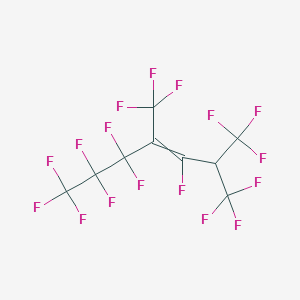
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)
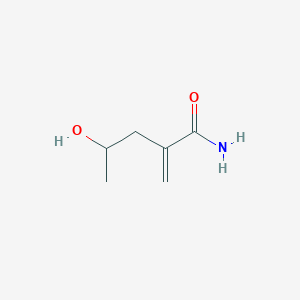

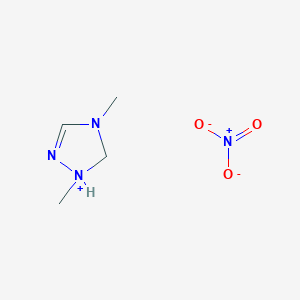
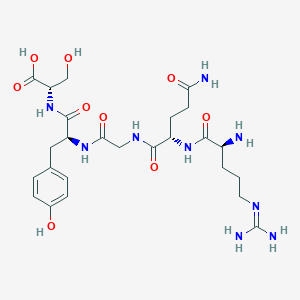
![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
